molecular formula C14H14Cl3N B1659891 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate CAS No. 68968-03-6

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate

Cat. No.: B1659891
CAS No.: 68968-03-6
M. Wt: 302.6 g/mol
InChI Key: QEDSEJAUDQMDFM-UHFFFAOYSA-N
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Description

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate is a chemical compound with the molecular formula C14H14Cl3N and a molecular weight of 302.6 g/mol. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an ethylamine backbone, and it exists as a hydrochloride salt in its hemihydrate form.

Preparation Methods

The synthesis of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(4-chlorophenyl)-2-amino-propane, which is further reacted with 4-chlorobenzyl chloride to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Chemical Reactions Analysis

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Scientific Research Applications

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction pathways and gene expression.

Comparison with Similar Compounds

1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate can be compared with similar compounds such as:

    1-(4-Chlorophenyl)ethylamine: This compound has a similar structure but lacks the second 4-chlorophenyl group.

    4-Chlorobenzylamine: This compound contains a single 4-chlorophenyl group attached to an amine group.

    1,2-Di(4-methylphenyl)ethylamine: This compound has methyl groups instead of chlorine atoms on the phenyl rings, leading to different chemical and biological properties.

Properties

IUPAC Name

1,2-bis(4-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDSEJAUDQMDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988719
Record name 1,2-Bis(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68968-03-6
Record name Phenethylamine, 4-chloro-alpha-(p-chlorophenyl)-, hydrochloride, hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068968036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(4-chlorophenyl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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